![molecular formula C17H16N4O4S2 B13500457 N-(4-{2-[(4-methyl-3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13500457.png)
N-(4-{2-[(4-methyl-3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{2-[(4-methyl-3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a methanesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(4-methyl-3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methyl-3-nitroaniline with a thioamide under acidic conditions.
Coupling Reaction: The thiazole derivative is then coupled with 4-bromoaniline in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{2-[(4-methyl-3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Hydrolysis: Strong acids or bases.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Hydrolysis: Formation of sulfonic acids or amines.
Aplicaciones Científicas De Investigación
N-(4-{2-[(4-methyl-3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: Used in the study of enzyme inhibition and protein interactions.
Materials Science: Investigated for its potential use in the development of sensors and catalysts.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-{2-[(4-methyl-3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole structure.
Uniqueness
N-(4-{2-[(4-methyl-3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonamide group, in particular, enhances its solubility and reactivity compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C17H16N4O4S2 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
N-[4-[2-(4-methyl-3-nitroanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C17H16N4O4S2/c1-11-3-6-14(9-16(11)21(22)23)18-17-19-15(10-26-17)12-4-7-13(8-5-12)20-27(2,24)25/h3-10,20H,1-2H3,(H,18,19) |
Clave InChI |
YOPWBSNRQDILCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13500374.png)
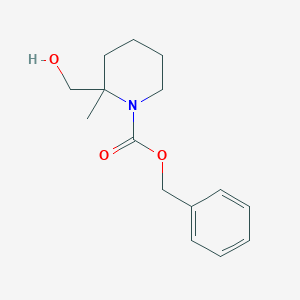
![Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide](/img/structure/B13500384.png)
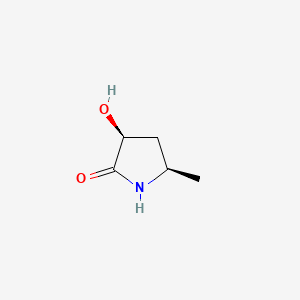
![Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13500389.png)

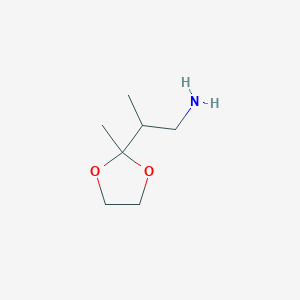
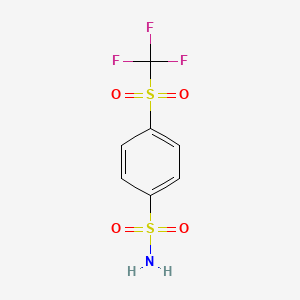
![Methyl 3-[(tert-butoxycarbonyl)amino]-5-chlorobenzoate](/img/structure/B13500417.png)
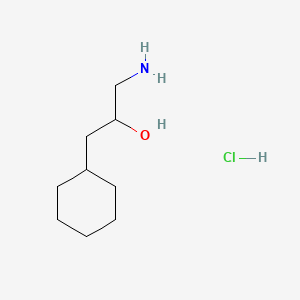

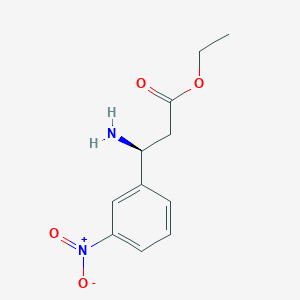
![1-[(Prop-2-EN-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13500430.png)
![tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate](/img/structure/B13500436.png)
